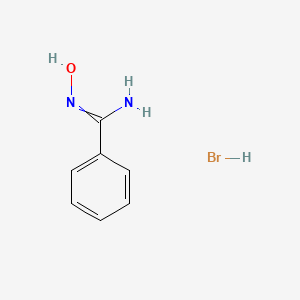
N'-hydroxybenzenecarboximidamide;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxybenzenecarboximidamide;hydrobromide is a chemical compound with the molecular formula C7H8BrN3O. It belongs to the class of benzimidamide derivatives and has shown promising biological and industrial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-hydroxybenzenecarboximidamide;hydrobromide can be synthesized through the formal condensation of the carbonyl group of benzamide with hydroxylamine . The reaction typically involves the use of ethanol, sodium carbonate, hydroxylamine hydrochloride, and benzonitrile as raw materials . The reaction conditions include maintaining a temperature of around 77°C and a boiling point of 244°C .
Industrial Production Methods
Industrial production methods for N’-hydroxybenzenecarboximidamide;hydrobromide involve large-scale synthesis using similar raw materials and reaction conditions as mentioned above. The process is optimized for higher yield and purity, ensuring the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxybenzenecarboximidamide;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives of N’-hydroxybenzenecarboximidamide;hydrobromide .
Applications De Recherche Scientifique
N’-hydroxybenzenecarboximidamide;hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as a genotoxin, which can induce DNA damage.
Medicine: Investigated for its potential therapeutic properties, including its role as a bacterial metabolite and mammalian metabolite.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-hydroxybenzenecarboximidamide;hydrobromide involves its interaction with molecular targets and pathways. It acts as a genotoxin, inducing direct or indirect DNA damage, which can potentially lead to the formation of malignant tumors . The compound’s interaction with bacterial and mammalian metabolic pathways further highlights its biological significance .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
N'-hydroxybenzenecarboximidamide;hydrobromide |
InChI |
InChI=1S/C7H8N2O.BrH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |
Clé InChI |
XHVJSUZVSQISRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12450582.png)
![3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12450596.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12450610.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450614.png)
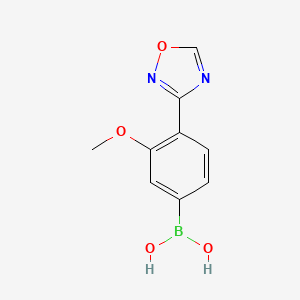
![1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12450625.png)
![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12450629.png)
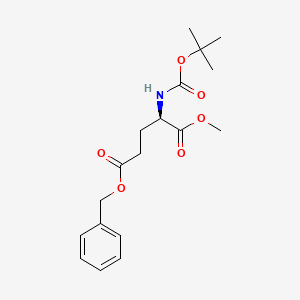
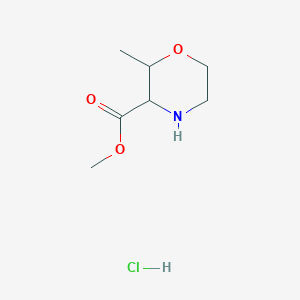
![tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B12450641.png)

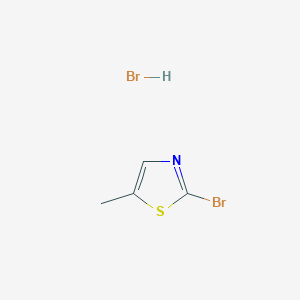

![6-Amino-4-(2,3-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12450680.png)
